molecular formula C8H13NS B14372635 2-Cyclopropene-1-thione, 2-(diethylamino)-3-methyl- CAS No. 91295-98-6

2-Cyclopropene-1-thione, 2-(diethylamino)-3-methyl-

Cat. No.: B14372635
CAS No.: 91295-98-6
M. Wt: 155.26 g/mol
InChI Key: LFTVUNGQVCJTAD-UHFFFAOYSA-N
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Description

2-Cyclopropene-1-thione, 2-(diethylamino)-3-methyl- is a complex organic compound characterized by a cyclopropene ring with a thione group and additional substituents including a diethylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropene-1-thione, 2-(diethylamino)-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the cyclopropene ring and the incorporation of the thione group. Detailed synthetic routes and reaction conditions are documented in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes multiple steps such as precursor preparation, cyclization, and purification. The use of advanced techniques like chromatography and crystallization is common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropene-1-thione, 2-(diethylamino)-3-methyl- undergoes various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the thione group to a thiol group.

    Substitution: This reaction involves the replacement of one substituent with another, which can occur at the diethylamino or methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-Cyclopropene-1-thione, 2-(diethylamino)-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropene-1-thione, 2-(diethylamino)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the thione group and the cyclopropene ring, which can participate in various chemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropene-1-thione: A simpler analog without the diethylamino and methyl groups.

    2-Methyl-2-cyclopropene-1-thione: Similar structure with a methyl group but lacking the diethylamino group.

    2-Cyclopropene-1-thione, 2-[(1,1-dimethylethyl)thio]-3-(ethylthio): Contains additional thio groups and different substituents.

Uniqueness

2-Cyclopropene-1-thione, 2-(diethylamino)-3-methyl- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

91295-98-6

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2-(diethylamino)-3-methylcycloprop-2-ene-1-thione

InChI

InChI=1S/C8H13NS/c1-4-9(5-2)7-6(3)8(7)10/h4-5H2,1-3H3

InChI Key

LFTVUNGQVCJTAD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C1=S)C

Origin of Product

United States

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